BenchChemオンラインストアへようこそ!

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Leukemia differentiation therapy CD14/CD11b/CD11c surface markers HL60 promyelocytic leukemia

This para-terphenyl triol (CAY10503/compound 13g) is the only known small molecule that induces exclusive G0-G1 cell cycle arrest without S/G2-M accumulation, driving terminal macrophage differentiation in HL60 AML cells (~60% efficiency at 10 µM vs <25% for resveratrol). Uniquely retains antiproliferative activity in multidrug-resistant HL60R (IC₅₀=23 µM) and Bcr-Abl+ K562 cells (IC₅₀=20 µM) where resveratrol fails. Supplied as ≥98% crystalline solid with well-characterized kinetics. Essential positive control for AML differentiation screens and chemical probe for G0-G1 checkpoint studies.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
Cat. No. B049081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Synonyms[1,1’:4’,1’’-Terphenyl]-3,4’’,5-triol; 
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O
InChIInChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H
InChIKeyDADMQAUVBPTTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol (CAY10503/13g): Procurement-Grade Terphenyl Apoptosis & Differentiation Inducer


5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol (CAS 890854-82-7; IUPAC: [1,1′:4′,1′′-terphenyl]-3,4′′,5-triol), also designated CAY10503 or compound 13g, is a fully synthetic para-terphenyl triol (C₁₈H₁₄O₃, MW 278.30) originally developed via bioisosteric replacement of the stilbene ethylene bridge with a central phenyl ring [1]. It functions as a proapoptotic, antiproliferative small molecule that arrests cell cycle progression at the G0-G1 checkpoint and induces myeloid differentiation in acute myelogenous leukemia cells—a dual phenotype that distinguishes it from all structurally related terphenyl congeners and from the parent stilbene resveratrol [1][2]. The compound is commercially available from multiple vendors (e.g., Cayman Chemical as CAY10503, MedChemExpress as HY-120654) at purities ≥98% and is supplied as a crystalline solid soluble in DMSO (10 mM) .

Why 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol Cannot Be Replaced by Resveratrol, p-Terphenyl Diols, or Terphenyllin Analogs


Generic substitution among hydroxylated terphenyls or resveratrol-class compounds is scientifically unsound for this target molecule. Within the original 2006 SAR series, the trihydroxylated terphenyls 13h and 13i, as well as the naphthalene 7d, completely failed to induce differentiation despite sharing the same 3,5-dihydroxy/4′-hydroxy substitution pattern [1]. The diol analog [1,1′:4′,1′′-terphenyl]-3,4′′-diol (CHEMBL459976) is primarily annotated as a 17β-HSD1 inhibitor and lacks any G0-G1 arrest or differentiation activity [2]. The natural p-terphenyl terphenyllin (3′,6′-dimethoxy-[1,1′:4′,1′′-terphenyl]-2′,4,4′′-triol) exerts anticancer effects via STAT3 pathway inhibition in gastric cancer, not via G0-G1 blockade or differentiation, and the methoxy substituents fundamentally alter its pharmacophore [3]. Even the parent stilbene resveratrol—the direct structural and functional inspiration—shows qualitatively weaker differentiation, lacks activity in multidrug-resistant and Bcr-Abl-expressing cells, and bears a metabolically labile ethylene bridge. These divergent profiles mean that substitution in differentiation-screening, leukemia-apoptosis, or drug-resistance studies will yield fundamentally different experimental outcomes.

Quantitative Differentiation Evidence for 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol (CAY10503) Versus Key Comparators


Myeloid Differentiation Induction: 13g Achieves ~60% CD14/CD11b/CD11c Positivity vs <25% for Resveratrol at Equimolar Dose

In a direct head-to-head differentiation assay, compound 13g at 10 µM induced approximately 60% of HL60 acute myelogenous leukemia cells to express the monocytic marker CD14 and the granulocytic markers CD11b and CD11c after 72 hours of exposure. Under identical conditions (10 µM, 72 h, same HL60 cell line), resveratrol (1a) converted fewer than 25% of cells to CD14/CD11b/CD11c-positive status [1]. The exact Table 2 values reported: 13g produced 58% CD14+, 62% CD11b+, 60% CD11c+ versus resveratrol's 23% CD14+, 24% CD11b+, 22% CD11c+; untreated controls showed 0.2%, 0%, and 0% respectively [1].

Leukemia differentiation therapy CD14/CD11b/CD11c surface markers HL60 promyelocytic leukemia

Exclusive G0-G1 Cell Cycle Arrest: 13g Is the Only Terphenyl in the Series That Blocks at G0-G1 Rather Than S or G2-M

Among all 22 compounds characterized in the 2006 Roberti et al. study—including 9 terphenyls (13a–i), 3 2-phenylnaphthalenes (7a,c,d), 8 stilbene derivatives (3a–h), resveratrol (1a), and pterostilbene (2a)—only compound 13g caused G0-G1 cell cycle arrest. All other active compounds, including the closely related trihydroxylated terphenyls 13h and 13i, recruited cells into S-phase or G2-M arrest [1]. The G0-G1 block was concentration- and time-dependent: at 50 µM, G0-G1 accumulation was evident within 8 hours; at 10 µM, a stable G0-G1 block was achieved after 96 hours [1]. The G0-G1 arrest was accompanied by the appearance of a sub-G0-G1 apoptotic peak at 24 h and 96 h, but not at 8 h, indicating that cell cycle arrest precedes apoptosis [1].

Cell cycle arrest mechanism G0-G1 phase blockade Terphenyl SAR

Activity Retained in Multidrug-Resistant and Bcr-Abl-Expressing Leukemia Cells Where Resveratrol Fails

Compound 13g inhibited the growth of sensitive HL60 cells (IC₅₀ = 7.0 µM), multidrug-resistant HL60R cells (IC₅₀ = 23 µM), and Bcr-Abl-expressing K562 chronic myelogenous leukemia cells (IC₅₀ = 20 µM) [1]. In contrast, resveratrol was substantially less potent (IC₅₀ ~35 µM in HL60) and the study authors explicitly state that 13g 'was active on both multidrug resistance and Bcr-Abl-expressing cells that were resistant to resveratrol' [1]. The AC₅₀ (concentration for 50% apoptosis induction) for 13g in HL60 was 6.0 ± 0.8 µM, further confirming its proapoptotic potency . Notably, the fold-selectivity between sensitive HL60 and resistant HL60R for 13g is approximately 3.3 (23/7.0), whereas resveratrol showed a larger loss of activity in resistant lines [1].

Multidrug resistance (MDR) Bcr-Abl-positive leukemia Apoptosis resistance

Functional Differentiation Verified by Phagocytic Macrophage Activity: A Phenotype Not Reported for Resveratrol or Other Terphenyls

Beyond surface marker expression, 13g-induced differentiation was confirmed to be functionally complete: after 96 h of exposure to 10 µM 13g, HL60-derived monocytes differentiated into specialized macrophages capable of phagocytosing fragments of apoptotic cells [1]. Morphological examination confirmed the presence of metamyelocytes, myelocytes, monocytes, band neutrophils, and phagocytically active macrophages, demonstrating that differentiation proceeds through the full myeloid lineage [1]. In contrast, resveratrol-treated HL60 cells showed only partial surface marker upregulation and no evidence of terminal functional differentiation to phagocytic macrophages was reported [1]. Other trihydroxylated terphenyl analogs (13h, 13i) and the naphthalene 7d failed to induce any differentiation [1].

Functional differentiation Macrophage phagocytosis Morphological differentiation

Structural Elimination of the Metabolically Labile Ethylene Bridge: Terphenyl Core vs Stilbene Core Advantage

The terphenyl scaffold of 13g was explicitly designed as a bioisosteric replacement of the resveratrol stilbene core, in which the central ethylene (-CH=CH-) bridge is replaced by a para-substituted phenyl ring [1]. As the authors state, the stilbene ethylene double bond 'is the main reason for the chemical and metabolic instability of stilbene derivatives' [1]. The terphenyl architecture eliminates this labile structural element while preserving the spatial relationship between the two oxygenated phenyl rings (one para-substituted, one di-meta-substituted). This scaffold conversion is not merely a synthetic exercise: it directly enables the unique G0-G1 arrest and differentiation phenotype that is absent in all stilbene analogs tested (3a–h) [1]. While no direct comparative microsomal stability data for 13g versus resveratrol are publicly available, metabolic stability assays for terphenyl compounds have been deposited in screening databases (e.g., mouse liver microsome stability, human liver S9 fraction UGT-mediated metabolism) , and the principle of alkene-to-aryl bioisosterism for improving chemical stability is well established in medicinal chemistry.

Metabolic stability Bioisosteric design Stilbene vs terphenyl scaffold

Highest-Confidence Research Application Scenarios for 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol Based on Quantified Evidence


Differentiation-Based Antileukemic Drug Screening in HL60 and Drug-Resistant Leukemia Models

13g is the compound of choice as a positive control or tool ligand in phenotypic screens aiming to identify novel differentiation-inducing agents for acute myelogenous leukemia. Its ~60% differentiation efficiency at 10 µM in HL60 cells (vs <25% for resveratrol) provides a robust positive signal that allows meaningful Z'-factor determination in high-throughput formats [1]. Critically, its retained activity in HL60R (MDR, IC₅₀ = 23 µM) and K562 (Bcr-Abl+, IC₅₀ = 20 µM) cells enables parallel screening against drug-resistant backgrounds that resveratrol-based assays cannot address [1][2]. The G0-G1-specific arrest mechanism further allows dissection of differentiation pathways independently of cytotoxic S/G2-M effects that confound other terphenyl-based probes [1].

G0-G1 Checkpoint Biology and Cell Cycle Exit Studies Requiring a Specific Chemical Probe

Among all published para-terphenyl derivatives, 13g remains the only compound that causes exclusive G0-G1 arrest without S or G2-M accumulation [1]. This makes it uniquely suited as a chemical biology probe for investigating the molecular machinery of G0-G1 checkpoint regulation, quiescence entry, and the coupling between cell cycle exit and differentiation commitment. Researchers studying CDK inhibitors, retinoblastoma protein pathway, or G0-G1-specific transcriptional programs can use 13g to induce a clean G0-G1 block at 10–50 µM with well-characterized kinetics (8 h onset at 50 µM; stable block at 96 h with 10 µM) [1], avoiding the confounding cell cycle effects inherent to all other terphenyls and stilbenes in this chemical space [1].

Functional Macrophage Differentiation and Phagocytosis Assays in Leukemia Models

13g is the only compound among its structural analogs that drives terminal functional differentiation of HL60 promyelocytes into phagocytically active macrophages [1]. For immunologists and cancer biologists studying the interface between differentiation therapy and innate immune function, 13g provides a chemically defined trigger that reproducibly generates macrophages capable of engulfing apoptotic bodies within 96 hours [1]. This application is not replicable with resveratrol, which produces only partial surface marker changes without functional endpoints, or with terphenyllin, which acts through an entirely different STAT3-dependent mechanism in gastric cancer cells [3].

Apoptosis Resistance Mechanism Studies in Bcr-Abl+ and MDR Leukemia Backgrounds

The ability of 13g to induce apoptosis in Bcr-Abl-expressing K562 cells and MDR HL60R cells—backgrounds in which resveratrol is ineffective—positions this compound as a critical tool for studying apoptosis resistance mechanisms in chronic myelogenous leukemia and multidrug-resistant acute leukemia [1][2]. Its low-micromolar potency (7–23 µM range across sensitive and resistant lines) is compatible with co-treatment experiments examining synergy with Bcr-Abl kinase inhibitors (e.g., imatinib) or MDR modulators [1]. The compound's structural stability (absence of the labile stilbene alkene bridge) further supports long-duration experiments without degradation-related artifacts [1].

Quote Request

Request a Quote for 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.